

An In-depth Technical Guide to 7-Methoxycoumarin-3-carboxylic acid

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Compound of Interest

Compound Name: 7-Methoxycoumarin-3-carboxylic
Acid

Cat. No.: B1361118

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CAS Number: 20300-59-8

This technical guide provides a comprehensive overview of **7-Methoxycoumarin-3-carboxylic acid**, a versatile fluorescent molecule with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, key properties, experimental protocols, and its role in biological systems.

Core Properties and Specifications

7-Methoxycoumarin-3-carboxylic acid is a blue-emitting fluorophore widely utilized for its high quantum yield and sensitivity to its environment. Its carboxylic acid moiety allows for straightforward conjugation to various biomolecules.

Property	Value	Reference
CAS Number	20300-59-8	[1]
Molecular Formula	C ₁₁ H ₈ O ₅	[1]
Molecular Weight	220.18 g/mol	[1]
Appearance	White to off-white powder	
Purity	≥97.0% (HPCE)	
Solubility	Soluble in DMSO, DMF, and acetonitrile	[2]
Fluorescence Properties		
Excitation Maximum (λ _{ex})	~330-355 nm	[2][3]
Emission Maximum (λ _{em})	~402-405 nm (in 0.1 M Tris pH 9.0)	[2][3]

Synthesis

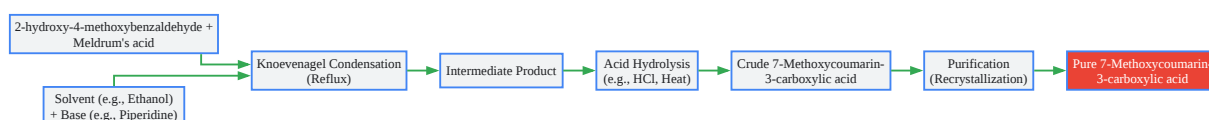
The synthesis of **7-Methoxycoumarin-3-carboxylic acid** is typically achieved through the Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).^[4]

Experimental Protocol: Synthesis of 7-Methoxycoumarin-3-carboxylic acid^[5]

- **Reaction Setup:** In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in a suitable solvent such as ethanol or pyridine.
- **Condensation:** Add a catalytic amount of a base, like piperidine or pyridine, to the mixture. Heat the reaction mixture under reflux for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
- **Hydrolysis:** After the condensation is complete, the intermediate product is hydrolyzed. This is usually achieved by adding an aqueous acid solution (e.g., hydrochloric acid) and heating

the mixture.

- Purification: The resulting precipitate of **7-Methoxycoumarin-3-carboxylic acid** is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.



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Synthesis workflow for **7-Methoxycoumarin-3-carboxylic acid**.

Applications in Research and Drug Development

7-Methoxycoumarin-3-carboxylic acid serves as a valuable tool in various scientific disciplines due to its fluorescent properties and reactive handle.

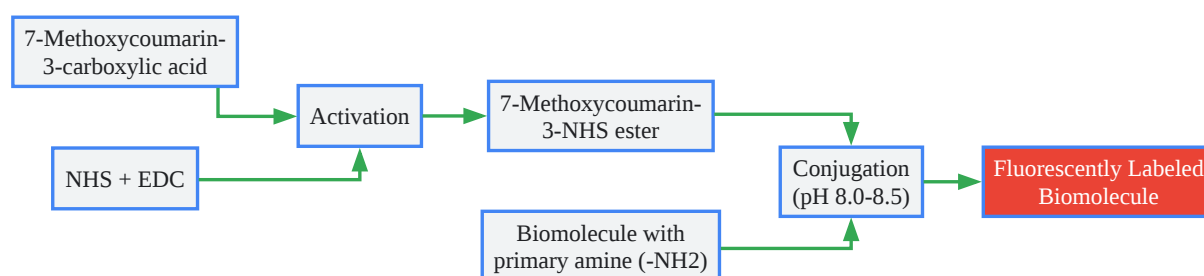
Fluorescent Labeling and Bioconjugation

The carboxylic acid group of **7-Methoxycoumarin-3-carboxylic acid** can be activated, most commonly to an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as proteins, peptides, and amino-modified nucleic acids.^{[5][6]}

Experimental Protocol: Amine Conjugation via NHS Ester^{[6][7]}

- Activation of Carboxylic Acid:
 - Dissolve **7-Methoxycoumarin-3-carboxylic acid**, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (e.g., EDC or DCC) in an anhydrous organic solvent like DMF or DMSO.

- Stir the reaction mixture at room temperature for several hours to form the **7-Methoxycoumarin-3-carboxylic acid NHS ester**.
- Protein Preparation:
 - Dissolve the protein to be labeled in an amine-free buffer at a slightly basic pH (typically pH 8.0-8.5), such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
- Conjugation:
 - Add the activated coumarin-NHS ester solution to the protein solution. The molar ratio of the dye to the protein should be optimized for the desired degree of labeling.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.



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Bioconjugation of **7-Methoxycoumarin-3-carboxylic acid** to a primary amine.

Fluorescence Microscopy

Probes labeled with 7-Methoxycoumarin can be used to visualize cellular structures and processes using fluorescence microscopy.

Experimental Protocol: Fluorescence Microscopy of Labeled Cells[8][9][10]

- Cell Culture and Labeling:
 - Culture cells on glass-bottom dishes or coverslips.
 - Incubate the cells with the 7-methoxycoumarin-labeled probe at an optimized concentration and for a sufficient duration to allow for cellular uptake and binding to the target.
- Washing:
 - Gently wash the cells with an appropriate buffer (e.g., PBS) to remove any unbound probe.
- Imaging:
 - Mount the coverslip on a microscope slide.
 - Image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation around 350 nm and emission around 450 nm).

FRET-Based Protease Assays

7-Methoxycoumarin can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) pairs to design substrates for monitoring protease activity.[7][8][9] In a typical assay, the coumarin is linked to a quencher or an acceptor fluorophore via a peptide sequence that is a substrate for the protease of interest. Cleavage of the peptide by the protease separates the FRET pair, leading to an increase in the coumarin's fluorescence.

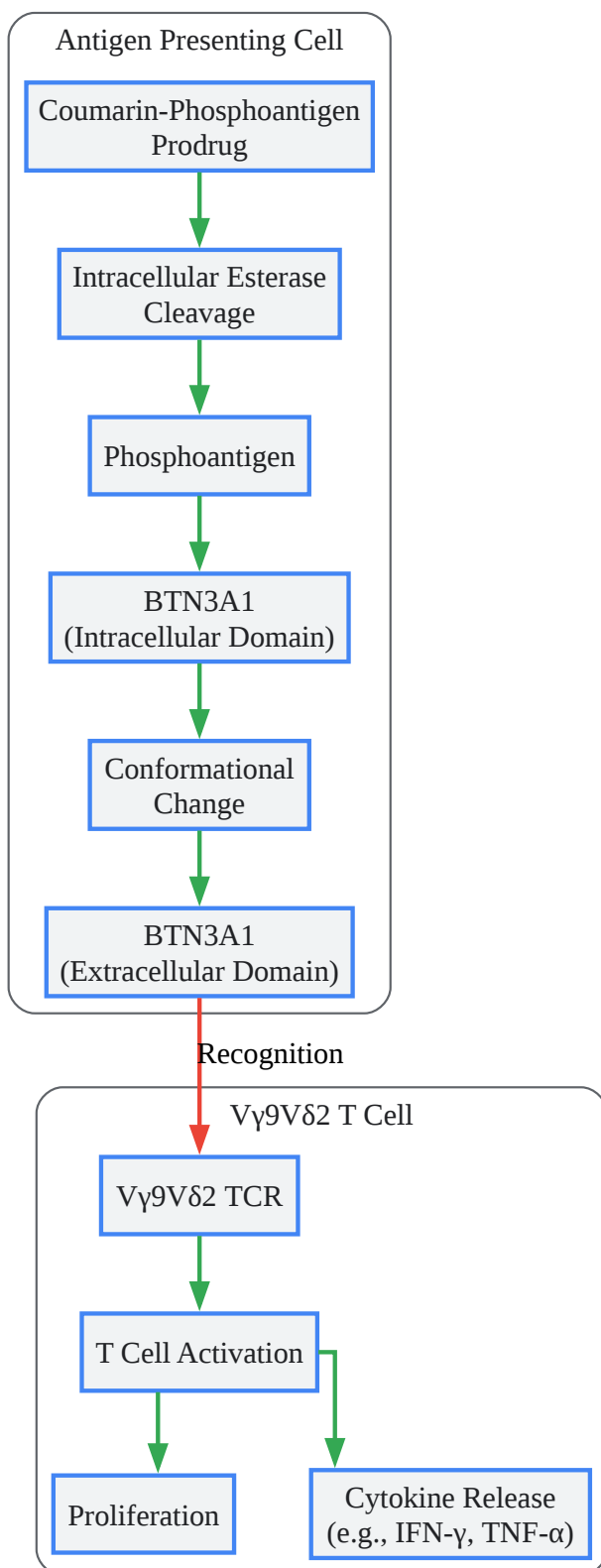
Prodrug and Drug Delivery Applications

Derivatives of **7-Methoxycoumarin-3-carboxylic acid** have been explored as fluorescent, cell-cleavable protecting groups for phosphonate-containing drugs.[4] This strategy enhances the cellular delivery of negatively charged molecules. The fluorescence of the coumarin allows for the real-time monitoring of prodrug uptake and cleavage within cells.

Application	EC ₅₀ / IC ₅₀ (for derivative)	Cell Types	Reference
Vy9Vδ2 T cell activation	EC ₅₀ = 0.018 μM	Human Vy9Vδ2 T cells	[4]
Cell Toxicity	IC ₅₀ > 100 μM	K562, Daudi, RPMI-8226, Jurkat	[10]

Signaling Pathway: Vy9Vδ2 T Cell Activation

A derivative of **7-Methoxycoumarin-3-carboxylic acid** has been used as a protecting group for a phosphoantigen analog, which activates Vy9Vδ2 T cells.[4] The activation of these T cells by phosphoantigens is a complex process mediated by Butyrophilin 3A1 (BTN3A1).[10][11][12][13] Intracellular accumulation of phosphoantigens leads to a conformational change in the intracellular domain of BTN3A1. This change is transmitted to the extracellular domain, which is then recognized by the Vy9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine release.[11][14]



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Vy9Vδ2 T cell activation by a phosphoantigen released from a coumarin-based prodrug.

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